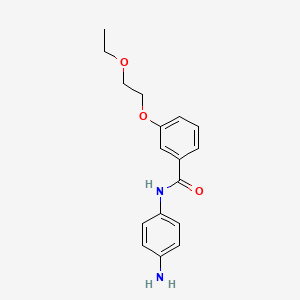
N-(4-Aminophenyl)-3-(2-ethoxyethoxy)benzamide
Descripción general
Descripción
N-(4-Aminophenyl)-3-(2-ethoxyethoxy)benzamide, also known as 4-amino-3-ethoxyethoxybenzamide or AEEB, is a small molecule that has been studied extensively in the scientific research community. It has a wide range of applications, from drug discovery to cell biology, and has the potential to be used in a variety of other fields.
Aplicaciones Científicas De Investigación
Anticancer Potential
N-(4-Aminophenyl)-3-(2-ethoxyethoxy)benzamide has shown promise in cancer research. For instance, compounds similar to it have been found to inhibit histone deacetylases (HDACs), crucial enzymes in cancer progression. Zhou et al. (2008) discussed a compound, MGCD0103, which selectively inhibits HDACs, leading to cancer cell apoptosis and showing significant antitumor activity in vivo (Zhou et al., 2008).
Antioxidant Activity
Research by Jovanović et al. (2020) on similar amino-substituted benzamides demonstrated their capacity as powerful antioxidants, scavenging free radicals. The study's findings on electrochemical oxidation mechanisms of these compounds contribute to understanding their antioxidant activity (Jovanović et al., 2020).
Antimicrobial Applications
Ertan et al. (2007) synthesized a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives with significant antibacterial and antifungal activities. This highlights the potential of N-(4-Aminophenyl)-3-(2-ethoxyethoxy)benzamide in developing new antimicrobial agents (Ertan et al., 2007).
Neurological and Psychiatric Research
Compounds like N-(4-Aminophenyl)-3-(2-ethoxyethoxy)benzamide have been explored for their neuroleptic activity. For example, Iwanami et al. (1981) synthesized benzamides that exhibited potential as neuroleptics, indicating the possible application of similar compounds in treating psychosis (Iwanami et al., 1981).
Chemical Structure and Reactivity Studies
Demir et al. (2015) conducted a study focusing on the structure and antioxidant activity of a related compound, providing insights into the molecular structure, which could be relevant for understanding the properties of N-(4-Aminophenyl)-3-(2-ethoxyethoxy)benzamide (Demir et al., 2015).
Propiedades
IUPAC Name |
N-(4-aminophenyl)-3-(2-ethoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-21-10-11-22-16-5-3-4-13(12-16)17(20)19-15-8-6-14(18)7-9-15/h3-9,12H,2,10-11,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGVSVFOWTWKMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-3-(2-ethoxyethoxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



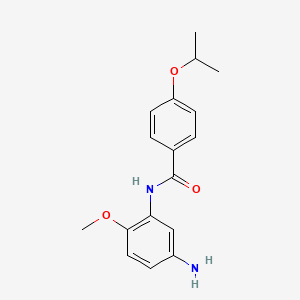
![N-(5-Amino-2-methoxyphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385061.png)


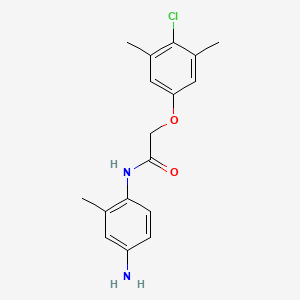


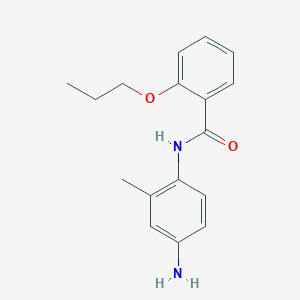
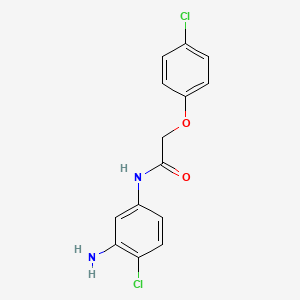



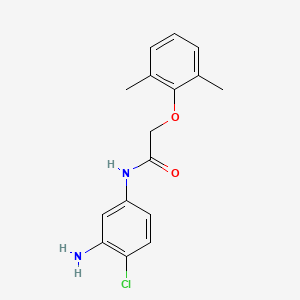
![N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-acetamide](/img/structure/B1385078.png)